molecular formula C14H22ClN3O B8177984 1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one hydrochloride

1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one hydrochloride

Cat. No.: B8177984
M. Wt: 283.80 g/mol
InChI Key: TVRSEGWKWMCBJY-UHFFFAOYSA-N
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Description

Spiro[5H-indazole-5,4’-piperidin]-7(6H)-one, 1,4-dihydro-1-(1-methylethyl)-, hydrochloride (1:) is a complex organic compound featuring a spiro structure Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a rigid and stable structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[5H-indazole-5,4’-piperidin]-7(6H)-one, 1,4-dihydro-1-(1-methylethyl)-, hydrochloride (1:) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an indazole ring, followed by the introduction of a piperidine moiety through nucleophilic substitution or cycloaddition reactions. The final step often involves the formation of the spiro linkage under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Spiro[5H-indazole-5,4’-piperidin]-7(6H)-one, 1,4-dihydro-1-(1-methylethyl)-, hydrochloride (1:) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, Spiro[5H-indazole-5,4’-piperidin]-7(6H)-one, 1,4-dihydro-1-(1-methylethyl)-, hydrochloride (1:) is used as a building block for the synthesis of more complex molecules. Its unique spiro structure provides rigidity and stability, making it valuable in the design of novel compounds with specific properties.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its spiro structure can interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, Spiro[5H-indazole-5,4’-piperidin]-7(6H)-one, 1,4-dihydro-1-(1-methylethyl)-, hydrochloride (1:) can be used in the development of advanced materials. Its stability and rigidity make it suitable for use in polymers, coatings, and other materials that require robust structural properties.

Mechanism of Action

The mechanism of action of Spiro[5H-indazole-5,4’-piperidin]-7(6H)-one, 1,4-dihydro-1-(1-methylethyl)-, hydrochloride (1:) involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular interactions and pathways affected by this compound.

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spiro compound used in organic electronics.

    Spiro[indole-3,4’-piperidine]: A compound with a similar spiro structure but different functional groups.

Uniqueness

Spiro[5H-indazole-5,4’-piperidin]-7(6H)-one, 1,4-dihydro-1-(1-methylethyl)-, hydrochloride (1:) is unique due to its specific combination of an indazole ring and a piperidine ring connected through a spiro linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-10(2)17-13-11(9-16-17)7-14(8-12(13)18)3-5-15-6-4-14;/h9-10,15H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRSEGWKWMCBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CC3(CCNCC3)CC2=O)C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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